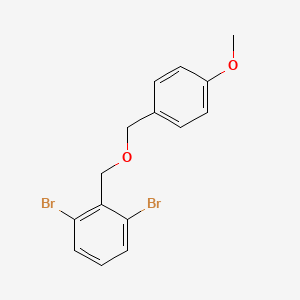
1.3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene
Descripción general
Descripción
1.3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene is a useful research compound. Its molecular formula is C15H14Br2O2 and its molecular weight is 386.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1.3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound is characterized by the following structural features:
- Dibromo substitution at the 1 and 3 positions, which may enhance its reactivity and biological interaction.
- Methoxybenzyl ether functionality , which can influence its pharmacokinetics and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The presence of bromine atoms is known to enhance the anticancer properties by facilitating interactions with nucleic acids and proteins involved in cell proliferation and apoptosis.
-
Enzyme Inhibition : The compound may act as an inhibitor of key enzymes associated with cancer progression, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Telomerase
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Case Studies
-
Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines, including:
- MDA-MB-435 (melanoma)
- HCT-116 (colon cancer)
- K-562 (leukemia)
- Mechanism Exploration : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, inhibiting their activity and leading to reduced cell viability in cancer models.
Biological Activity Overview
The compound's biological profile indicates a broad spectrum of activities, including:
- Anticancer : Effective against multiple cancer types with significant cytotoxic profiles.
- Antimicrobial : Potential efficacy against resistant bacterial strains.
Propiedades
IUPAC Name |
1,3-dibromo-2-[(4-methoxyphenyl)methoxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O2/c1-18-12-7-5-11(6-8-12)9-19-10-13-14(16)3-2-4-15(13)17/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZILCRUTDPIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=C(C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















